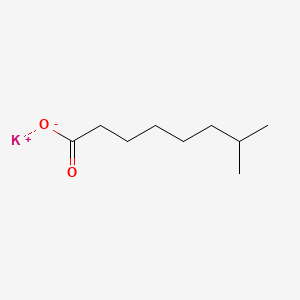
Potassium isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium isononanoate, also known as potassium 7-methyloctanoate, is a potassium salt of isononanoic acid. It is a white crystalline solid with a molecular formula of C9H17KO2. This compound is primarily used as a corrosion inhibitor and has applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium isononanoate can be synthesized through the neutralization of isononanoic acid with potassium hydroxide. The reaction typically involves dissolving isononanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the production of isononanoic acid, which is synthesized through the oxidation of isononyl aldehyde using metal catalysts and peroxides. The crude isononanoic acid is then purified and neutralized with potassium hydroxide to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononyl alcohol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal isononanoates.
Major Products:
Oxidation: Isononanoic acid.
Reduction: Isononyl alcohol.
Substitution: Various metal isononanoates depending on the reacting metal salt.
Applications De Recherche Scientifique
Potassium isononanoate has several applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes, protecting metals from corrosion.
Biology: It is studied for its potential use in biological systems as a stabilizing agent.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent stability and low viscosity .
Mécanisme D'action
The primary mechanism by which potassium isononanoate exerts its effects is through the formation of a protective layer on metal surfaces. This layer prevents the metal from reacting with corrosive agents in the environment. The potassium ion plays a crucial role in stabilizing the isononanoate anion, allowing it to effectively adhere to the metal surface and form a barrier against corrosion .
Comparaison Avec Des Composés Similaires
- Potassium formate
- Potassium acetate
- Potassium propionate
Comparison: Potassium isononanoate is unique due to its branched-chain structure, which provides superior stability and lower viscosity compared to other potassium salts. This makes it particularly effective as a corrosion inhibitor and in applications requiring high stability and low viscosity .
Propriétés
Numéro CAS |
84501-71-3 |
|---|---|
Formule moléculaire |
C9H17KO2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
potassium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.K/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
XWJWRUYIKNLZFO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


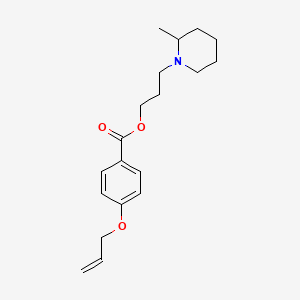
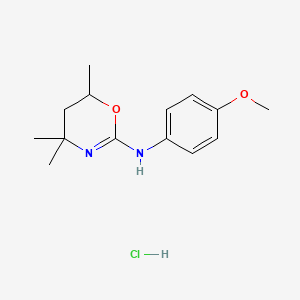
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
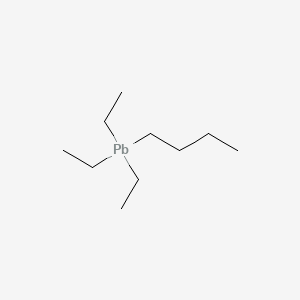
] ester](/img/structure/B13781787.png)
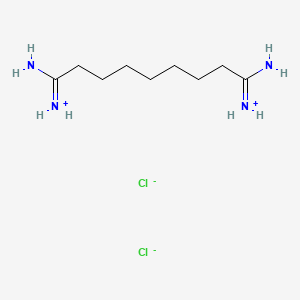
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
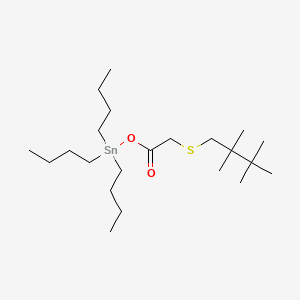
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
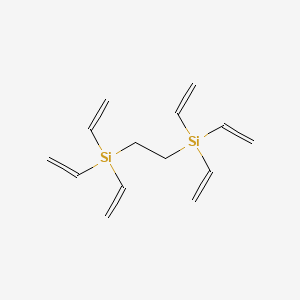
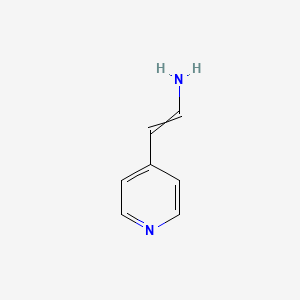
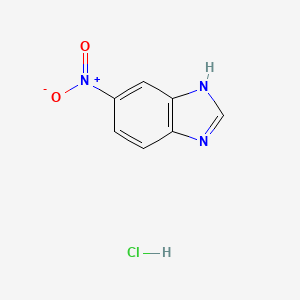
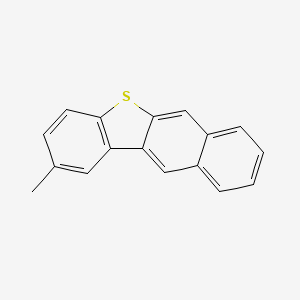
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
